molecular formula C22H23O12+ B1590877 Petunidin 3-O-galactoside chloride CAS No. 28500-02-9

Petunidin 3-O-galactoside chloride

Cat. No. B1590877
CAS RN: 28500-02-9
M. Wt: 479.4 g/mol
InChI Key: CCQDWIRWKWIUKK-UHFFFAOYSA-O
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Description

Petunidin 3-O-galactoside chloride is a flavonoid compound . It is an anthocyanin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It is found in many red berries including chokeberries, Saskatoon berries, or different species of grape . It is also part of the pigments responsible for the petal colors in many flowers .


Synthesis Analysis

Petunidin belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Structurally, anthocyanins occur as the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .


Molecular Structure Analysis

The structures of anthocyanidins, namely, cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .


Chemical Reactions Analysis

The metabolism of anthocyanins in the human body has been studied to clarify the reasons of their poor bioavailability and the mechanisms of their health-beneficial effects .


Physical And Chemical Properties Analysis

Petunidin 3-O-galactoside chloride is a powder . It has a molecular formula of C22H23ClO12 and a molecular weight of 514.86 .

Scientific Research Applications

1. Anthocyanin Research

Petunidin 3-O-galactoside chloride belongs to anthocyanins, a class of compounds known for imparting bright colors in fruits, vegetables, and flowers. Research has shown that anthocyanins, including petunidin derivatives, possess various health-promoting properties. For instance, anthocyanins are implicated in reducing coronary heart disease and have uses in antidiabetic preparations. Specifically, petunidin has been studied for its ability to stimulate insulin secretion from pancreatic β-cells, highlighting its potential in diabetes management (Jayaprakasam et al., 2005).

2. Cancer Research

Petunidin and related anthocyanidins have been examined for their effects on human cancer cell proliferation. These compounds, found in fruits and vegetables, have shown promising results in inhibiting the growth of various cancer cell lines. This research underlines the potential of petunidin 3-O-galactoside chloride in cancer prevention and therapy (Zhang et al., 2005).

3. Anti-Inflammatory Research

Studies have also explored the anti-inflammatory properties of anthocyanins. For instance, petunidin derivatives have been compared with established anti-inflammatory drugs in animal models of inflammatory bowel disease (IBD). These studies suggest that anthocyanins, including petunidin compounds, could be effective natural alternatives in managing inflammation-related conditions (Pereira et al., 2017).

4. Antimicrobial Activity

The antimicrobial properties of anthocyanins, including petunidin derivatives, have been a subject of interest. Research indicates that these compounds, particularly those derived from blueberries, exhibit activity against common pathogens like Escherichia coli. This suggests a potential role for petunidin 3-O-galactoside chloride in developing natural antimicrobial agents (Pertuzatti et al., 2016).

Future Directions

The role of petunidin in human nutrition gained importance owing to its health-promoting effects on many chronic diseases . The recent findings on the molecular mechanisms of action of petunidin in cells, pharmacological studies in animals, and clinical trials and human studies involving petunidin are highlighted . Additionally, the recent information on toxicology and safety issues, marketed products, and patents are also discussed .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18+,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZHMZCXXQMOX-PKHNGRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petunidin 3-O-galactoside chloride

CAS RN

28500-02-9
Record name Petunidin 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28500-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PETUNIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CZ3BJ31ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Yao, N Zhang, C Wang, C Wang - Journal of agricultural and …, 2015 - ACS Publications
Powdered bilberry extract (United States Pharmacopoeia, USP35-NF30), which is prepared from ripe bilberry fruits (Vaccinium myrtillus L.), is the main ingredient of drugs alleviating …
Number of citations: 46 pubs.acs.org
전현일, 장소원, 오현화, 정도연, 송근섭 - 한국식품영양과학회지, 2019 - dbpia.co.kr
… , malvidin 3-O-arabinoside chloride, peonidin 3-O-galactoside chloride, peonidin 3-Oarabinoside chloride, petunidin 3-O-arabinoside chloride, petunidin 3-O-galactoside chloride 등의 6…
Number of citations: 3 www.dbpia.co.kr

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